Einecs 299-157-8

Description

Properties

CAS No. |

93857-25-1 |

|---|---|

Molecular Formula |

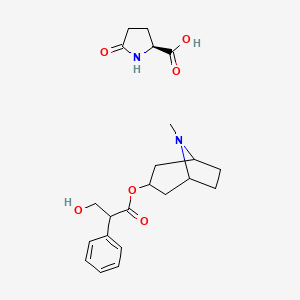

C22H30N2O6 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H23NO3.C5H7NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;7-4-2-1-3(6-4)5(8)9/h2-6,13-16,19H,7-11H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

YYFWVKHBGLTQMX-HVDRVSQOSA-N |

Isomeric SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for Chemical Compound Characterization

Chromatographic Separation and Analysis Techniques

The effective characterization of chemical compounds is foundational to ensuring their quality, purity, and regulatory compliance. A suite of advanced analytical techniques is employed for this purpose, with chromatographic methods being central to the separation and analysis of complex mixtures. The application of these techniques is tailored to the specific physicochemical properties of the analyte . For the compound identified by EINECS number 299-157-8, a comprehensive analytical approach would involve a combination of the following methodologies.

High-Performance Liquid Chromatography (HPLC) Applications and Advancements

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of a wide array of organic and inorganic compounds. Its versatility stems from the variety of stationary phases and mobile phase compositions that can be employed. For a compound like that designated by EINECS 299-157-8, initial method development would involve screening different column chemistries, such as reversed-phase (e.g., C18, C8), normal-phase, and ion-exchange, to achieve optimal separation from potential impurities or related substances.

Advancements in HPLC technology, particularly the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements in resolution, speed, and sensitivity. The use of sub-2 µm particle columns in UHPLC systems allows for much faster analysis times without compromising separation efficiency. When analyzing this compound, a UHPLC-based method would be invaluable for high-throughput screening and for the detection of trace-level impurities. Coupling HPLC or UHPLC with mass spectrometry (LC-MS) would provide definitive identification of the main component and its related substances by furnishing both retention time and mass-to-charge ratio data.

Gas Chromatography (GC) Methodologies

For volatile and thermally stable compounds, Gas Chromatography (GC) is the separation technique of choice. The applicability of GC to this compound would depend on its volatility and stability at elevated temperatures. If suitable, GC offers high resolution and is often coupled with sensitive detectors like the Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural elucidation and confirmation of identity.

Method development in GC would involve selecting the appropriate capillary column (in terms of stationary phase polarity and dimensions) and optimizing the temperature program to ensure the efficient separation of all volatile components. For complex matrices, techniques such as headspace GC or solid-phase microextraction (SPME)-GC could be employed to isolate and concentrate volatile analytes associated with this compound prior to analysis.

Thin-Layer Chromatography (TLC) in Compound Screening and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the preliminary screening and purity assessment of chemical compounds. It can be used to quickly assess the complexity of a sample containing this compound and to monitor the progress of reactions or purification processes. By spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, a qualitative picture of the number of components can be obtained. The spots can be visualized under UV light or by using specific staining reagents. While not as powerful as HPLC or GC for quantitative analysis, modern advancements like High-Performance TLC (HPTLC) offer improved resolution and the possibility of semi-quantitative analysis through densitometry.

Supercritical Fluid Chromatography (SFC) in Modern Separations

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique bridges the gap between normal-phase HPLC and GC. SFC is particularly advantageous for the separation of chiral compounds and for "green" chromatography due to the reduced use of organic solvents. The analysis of this compound by SFC could offer faster separations and unique selectivity compared to HPLC, especially if the compound is soluble in supercritical CO2 or CO2 modified with a small amount of organic solvent.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. For this compound, if it is an ionizable compound, CE could provide extremely efficient separations with very small sample and reagent consumption. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied depending on the charge and hydrophobicity of the analyte. CE is particularly powerful for the separation of charged species and for analyzing the purity of substances where closely related charged impurities might be present.

Chiral Separations Using Protein-Based Stationary Phases and Other Approaches

If the compound with EINECS number 299-157-8 is chiral, the separation of its enantiomers is a critical analytical challenge. Chiral separations are often achieved using specialized chromatographic techniques. One prominent approach involves the use of chiral stationary phases (CSPs) in HPLC or SFC. Protein-based CSPs, such as those derived from cellulose or amylose, are widely used and offer broad enantioselectivity. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Other approaches to chiral separation include the use of chiral mobile phase additives or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column.

| Analytical Technique | Application for this compound | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Primary tool for purity assessment and quantitative analysis. | Column chemistry, mobile phase composition, detector selection. |

| Gas Chromatography (GC) | Analysis of volatile and thermally stable components. | Compound volatility and thermal stability, column selection. |

| Thin-Layer Chromatography (TLC) | Rapid screening and preliminary purity checks. | Choice of stationary and mobile phases, visualization method. |

| Supercritical Fluid Chromatography (SFC) | "Green" alternative for separation, especially for chiral compounds. | Solubility in supercritical CO2, choice of co-solvent. |

| Capillary Electrophoresis (CE) | High-resolution separation of ionizable compounds. | Compound's charge state, buffer pH and composition. |

| Chiral Separations | Resolution of enantiomers if the compound is chiral. | Selection of chiral stationary phase or chiral additive. |

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the selective and sensitive analysis of IPPD, especially in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for the quantification of p-phenylenediamine derivatives. nih.gov For IPPD, LC-MS/MS provides high sensitivity and specificity. Analysis is often performed using a reversed-phase column with detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantitative accuracy. nih.govnih.gov A high-performance liquid chromatography (HPLC) method developed for IPPD in urine utilizes a reversed-phase column with a mobile phase of aqueous ammonium acetate in acetonitrile (30:70, v/v) and UV detection at 290 nm, a setup readily adaptable to an MS detector. nih.gov

Table 1: LC-MS/MS Parameters for IPPD Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion (m/z) | 227.1543 [M+H]⁺ | nih.gov |

| MS Level | MS2 | nih.gov |

| Collision Energy | 10 eV | nih.gov |

| Column Type | Acclaim RSLC C18 (2.2 µm, 2.1x100 mm) | nih.gov |

| Retention Time | 6.584 min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another key technique for the analysis of IPPD. A method for determining IPPD in zebrafish embryos involved ultrasonic extraction followed by analysis with GC-tandem mass spectrometry. xml-journal.net This study reported average recoveries between 73.1% and 109% and relative standard deviations (RSDs) from 2.97% to 15.0% for intra-day precision. xml-journal.net For related p-phenylenediamines, derivatization has been used prior to GC-MS analysis to improve chromatographic behavior and sensitivity. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the IPPD molecule, providing fundamental information about its chemical bonds, electronic structure, and atomic composition.

Infrared (IR) Spectroscopy: The IR spectrum of IPPD reveals characteristic absorption bands corresponding to its functional groups. Key vibrational modes include N-H stretching from the secondary amine groups, C-H stretching from the aromatic rings and the isopropyl group, C=C stretching within the aromatic rings, and C-N stretching. spectrabase.comnist.gov The NIST Chemistry WebBook confirms the availability of evaluated IR reference spectra for this compound. nist.gov Analysis is often performed on a KBr pellet of the solid sample. spectrabase.com

Table 2: Key IR Absorption Regions for IPPD Functional Groups

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Secondary Amine) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is also sensitive to the vibrational modes of the IPPD molecule. It is particularly effective for detecting vibrations of non-polar bonds, such as the C=C bonds in the phenyl rings. Expected Raman shifts would correspond to the aromatic ring breathing modes, as well as stretching and bending vibrations of the isopropyl and amine groups.

These methods provide information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: IPPD possesses aromatic rings, which act as chromophores, leading to absorption in the UV region of the electromagnetic spectrum. nist.govnist.gov The UV-Vis spectrum is useful for quantitative analysis and for studying the electronic properties of the molecule. In an HPLC method, IPPD was monitored by a UV detector at a wavelength of 290 nm, indicating a significant absorption maximum around this value. nih.gov The UV-Vis spectrum of the related compound p-phenylenediamine shows intense absorption bands at 199, 237, and 299 nm. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for the analysis of chiral molecules. nih.gov Since N-isopropyl-N'-phenyl-p-phenylenediamine is an achiral molecule, it does not possess enantiomers and will not produce a signal in CD spectroscopy. Therefore, this technique is not applicable for the structural characterization of IPPD.

NMR spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum of IPPD would show distinct signals for each type of proton. This includes signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the two different phenyl rings, a signal for the N-H protons, a septet for the C-H proton of the isopropyl group, and a doublet for the six methyl (CH₃) protons of the isopropyl group. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. It would display unique signals for the inequivalent carbons in the two aromatic rings, as well as signals for the methine (CH) and methyl (CH₃) carbons of the isopropyl group. spectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for IPPD

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic C-H | ~6.5 - 7.5 | Multiplets/Doublets |

| ¹H | Amine N-H | Variable | Broad Singlet |

| ¹H | Isopropyl C-H | ~3.6 - 4.0 | Septet |

| ¹H | Isopropyl CH₃ | ~1.2 | Doublet |

| ¹³C | Aromatic C | ~110 - 150 | - |

| ¹³C | Isopropyl CH | ~45 - 50 | - |

| ¹³C | Isopropyl CH₃ | ~20 - 25 | - |

MS is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision and the study of its fragmentation patterns for structural confirmation. ppd.com The molecular formula of IPPD is C₁₅H₁₈N₂, corresponding to a molecular weight of approximately 226.32 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 226.146998583 Da). nih.gov Electron ionization (EI) mass spectrometry typically results in the fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification. nist.gov

Atomic spectroscopy techniques, including Atomic Absorption Spectroscopy (AAS), Atomic Fluorescence Spectroscopy (AFS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are designed for elemental analysis, primarily for the detection and quantification of metals. researchgate.net These methods involve atomizing a sample to measure the concentration of specific elements. As N-isopropyl-N'-phenyl-p-phenylenediamine is an organic compound composed of carbon, hydrogen, and nitrogen, these techniques are not suitable for its molecular characterization. However, they could be employed to detect and quantify trace metallic impurities within a bulk sample of IPPD.

It has not been possible to identify the chemical compound associated with "this compound" through the available search resources. As a result, the subsequent sections of the requested article on advanced analytical methodologies cannot be generated without this foundational information.

Therefore, the article focusing on the chemical compound “this compound” cannot be provided at this time.

Synthetic Strategies and Derivatization of Chemical Compounds

Chemical Synthesis Pathways and Methodologies

A detailed description of the chemical synthesis pathways and methodologies for the compound designated as Einecs 299-157-8 cannot be provided due to the lack of a confirmed chemical identity. The synthesis of a chemical compound is intrinsically linked to its molecular structure. Different functional groups and skeletal frameworks necessitate entirely different synthetic strategies, reagents, and reaction conditions. Without a definitive structure, any proposed synthesis would be arbitrary and lack scientific validity.

Biosynthetic Investigations and Engineering Approaches

Information regarding biosynthetic investigations and engineering approaches for this compound is unavailable. Biosynthesis is the production of complex chemical compounds in living organisms. The study of these pathways requires a known chemical structure to identify the precursor molecules and the enzymatic reactions involved. As the identity of this compound is not established, there is no basis for investigating its potential natural production or for developing bio-engineering strategies.

Mechanistic Studies of Compound Interactions

Molecular Interaction Mechanisms

N-(2-cyanoethyl)glycine, with the EINECS number 299-157-8, demonstrates a variety of molecular interactions owing to its distinct functional groups: a secondary amine, a carboxylic acid, and a nitrile group. These features allow it to participate in complex coordination chemistry and hydrogen bonding. The compound has two hydrogen bond donors and four hydrogen bond acceptors, facilitating its interaction with other molecules. scite.ai

A notable example of its interaction capabilities is in the formation of coordination polymers with metal ions. In a study involving silver(I) salts, N-(2-cyanoethyl)glycine (referred to as 'ceg' in the study) acts as a versatile ligand. vulcanchem.com X-ray crystallographic analysis of the resulting coordination polymers reveals that 'ceg' can bind to silver ions through both its carboxylate group and the nitrogen atom of the nitrile group. vulcanchem.com This dual-binding capacity allows for the construction of complex three-dimensional networks. vulcanchem.com

The flexibility of the cyanoethyl group and the multiple coordination sites allow for the formation of various structural topologies, including 1D chain structures and 3D networks, depending on the counterion present. vulcanchem.com This ability to form diverse and stable coordination networks highlights the compound's potential in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. tcichemicals.com The interaction is not limited to metal ions; the nitrile and carboxylic acid groups can also engage in hydrogen bonding with other organic molecules. scite.aivulcanchem.com

Table 1: Selected Hydrogen Bond Distances in [Ag(ceg)]CF3SO3 Coordination Polymer

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N(1)-H(1A)···O(1S) | 0.91 | 2.01 | 2.910(4) | 169.0 |

| N(1)-H(1B)···O(2S) | 0.91 | 2.03 | 2.915(4) | 163.0 |

| Data sourced from a study on silver co-ordination compounds. vulcanchem.com |

Biomolecular Interactions (In Vitro Studies)

The unique chemical structure of N-(2-cyanoethyl)glycine and its derivatives makes them valuable in the study and synthesis of biomolecules, particularly in the realm of nucleic acid analogues and peptides. vulcanchem.com While direct in vitro binding assays of N-(2-cyanoethyl)glycine with specific proteins or DNA are not extensively documented in publicly available literature, its application in the synthesis of Peptide Nucleic Acids (PNAs) provides significant insight into its biomolecular interactions.

PNAs are synthetic polymers that mimic the structure of DNA and RNA but have a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds. vulcanchem.comnih.gov Derivatives of N-(2-cyanoethyl)glycine, such as its benzyl (B1604629) ester, are employed in the solid-phase synthesis of these PNA oligomers. vulcanchem.com The cyanoethyl group often serves as a protecting group for the phosphoramidite (B1245037) in the synthesis of oligonucleotide analogues, preventing undesirable side reactions. vulcanchem.comoup.com This application demonstrates the compound's ability to be chemically integrated into a growing biomimetic polymer chain, interacting with other monomer units through covalent bonds in a controlled, sequential manner. vulcanchem.com The synthesis of these complex biomolecular structures relies on the predictable reactivity of the glycine (B1666218) and cyanoethyl moieties. vulcanchem.comontosight.ai

Furthermore, studies on related compounds provide evidence for the potential of N-(2-cyanoethyl)glycine to interact with proteins. For instance, N-(2-cyanoethyl)valine, an analogue where glycine is replaced by valine, has been shown to form adducts with the N-terminal valine of hemoglobin. oup.com This interaction is a result of the reaction between the amino group of the protein and the cyanoethyl group. oup.com This suggests a plausible mechanism by which N-(2-cyanoethyl)glycine could interact with proteins in vitro, by forming covalent adducts with accessible amino acid residues.

The use of N-(2-cyanoethyl)glycine derivatives in creating building blocks for more complex molecules intended for biological applications, such as in medicinal chemistry, further underscores its significance in biomolecular contexts. ontosight.ai These derivatives are designed to interact with biological targets like enzymes or receptors. ontosight.ai

Table 2: Application of N-(2-cyanoethyl)glycine Derivatives in Biomolecular Synthesis

| Derivative/Application | Biomolecule | Type of Interaction | Significance |

| Benzyl (2-cyanoethyl)glycinate | Peptide Nucleic Acids (PNAs) | Covalent bond formation during solid-phase synthesis | Enables the creation of DNA/RNA mimics with enhanced stability. vulcanchem.com |

| N-(2-cyanoethyl) protected synthons | Oligonucleotide analogues | Protecting group chemistry | Prevents side reactions and ensures correct assembly of the nucleic acid chain. oup.com |

| N-(2-cyanoethyl)valine (analogue) | Hemoglobin | Covalent adduct formation | Demonstrates the potential for cyanoethylated amino acids to react with proteins. oup.com |

Enzymatic and Catalytic Reaction Mechanisms

The chemical functionalities of N-(2-cyanoethyl)glycine, particularly the nitrile group, make it a substrate for certain enzymatic transformations and a component in various catalytic systems.

The nitrile group can undergo enzymatic hydrolysis, a reaction catalyzed by nitrilase enzymes. nih.gov The general mechanism for nitrilase activity involves the hydrolysis of a nitrile directly to a carboxylic acid and ammonia (B1221849). nih.govresearchgate.net Another enzymatic pathway involves a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. nih.gov Studies on related compounds, such as 2-aryl-3-(2-cyanoethyl)aziridines, have shown that the cyanoethyl group can be selectively hydrolyzed by nitrilases to form functionalized γ-lactams. nih.gov This indicates that N-(2-cyanoethyl)glycine could potentially be a substrate for nitrilases, which would convert the cyano group to a carboxylic acid. The efficiency of such enzymatic reactions can be influenced by various factors, including the presence of metal ions and other potential inhibitors. researchgate.net

In addition to being a substrate, derivatives of N-(2-cyanoethyl)glycine have been utilized in organocatalytic reactions. For example, benzyl (2-cyanoethyl)glycinate participates in phosphine-catalyzed Michael additions with acrylic substrates. vulcanchem.com In this reaction, the electron-withdrawing nature of the cyanoethyl group enhances the reactivity of the compound, allowing it to act as a Michael donor. vulcanchem.com This process is used to synthesize γ-amino esters, which are valuable precursors for non-proteinogenic amino acids. vulcanchem.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired products. vulcanchem.com

Furthermore, a patent has described amine salts of related bis-cyanoethyl amino acids, such as bis-cyanoethyl glycine, as delayed-action catalysts. researchgate.net This suggests a role for the structural backbone of N-(2-cyanoethyl)glycine in catalytic applications, where its reactivity can be modulated. The compound's structure is also relevant in the context of enzymes that act on glycine derivatives. For example, glycine N-methyltransferase catalyzes the methylation of glycine's amino nitrogen. While not directly involving N-(2-cyanoethyl)glycine, this highlights the types of enzymatic transformations that the glycine core of the molecule can undergo.

Table 3: Catalytic Roles and Enzymatic Transformations of N-(2-cyanoethyl)glycine and its Derivatives

| Process | Role of Compound/Derivative | Catalyst/Enzyme | Resulting Product/Effect |

| Michael Addition | Michael donor (as benzyl ester) | Tris(4-methoxyphenyl)phosphine | γ-amino esters |

| Enzymatic Hydrolysis | Substrate (potential) | Nitrilase | Carboxylic acid (from nitrile group) |

| Delayed Action Catalysis | Catalyst component (as related bis-cyanoethyl amino acid salt) | Not applicable | Controlled catalytic activity |

Environmental Behavior and Degradation Pathways of Chemical Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes, primarily hydrolysis and photolysis. For MBT, these processes play a significant role in its environmental transformation, particularly in aquatic and atmospheric environments.

Hydrolysis: The process of hydrolysis involves the reaction of a substance with water. For MBT, hydrolysis is a notable degradation pathway. Studies have shown that the rate of hydrolysis is pH-dependent. One study reported a degradation of 87% in 7 days at a pH of 7. dynasolgroup.com In a slightly more acidic environment with a pH of 6.5 and in the presence of oxygen, the degradation was faster, with 60% of the compound degrading within 2 hours. dynasolgroup.com

Photolysis: Photolysis, or degradation by light, is a key abiotic process for MBT. The compound absorbs light at wavelengths greater than 290 nm, which makes it susceptible to direct photolysis by sunlight. nih.gov In water, photolysis is rapid, with a reported degradation of 50% in just 31 minutes and 86% by direct photolysis. dynasolgroup.com The photolytic half-life in water has been estimated to be about 0.05 days in summer and 0.21 days in winter. ivl.se In the atmosphere, vapor-phase 2-Mercaptobenzothiazole is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 9.5 hours. nih.gov Photodegradation can also occur on soil surfaces that are exposed to sunlight. nih.gov

| Degradation Process | Environmental Compartment | Conditions | Degradation Rate / Half-life | Source |

|---|---|---|---|---|

| Hydrolysis | Water | pH 7 | 87% in 7 days | dynasolgroup.com |

| Hydrolysis | Water | pH 6.5, Oxygen-rich | 60% in 2 hours | dynasolgroup.com |

| Photolysis | Water | - | 50% in 31 minutes | dynasolgroup.com |

| Photolysis | Water | Summer | ~0.05 days | ivl.se |

| Photolysis | Water | Winter | ~0.21 days | ivl.se |

| Atmospheric Photolysis | Air (Vapor-phase) | Reaction with hydroxyl radicals | ~9.5 hours | nih.gov |

Biotic Degradation and Microbial Transformations

Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. Research indicates that 2-Mercaptobenzothiazole is generally resistant to biodegradation. nih.govethz.ch Standard screening tests have shown that it is not readily biodegradable in soil or water. nih.govredox.com

Despite its general resistance, some microbial transformations of MBT have been documented under specific conditions. Partial degradation has been observed in laboratory-scale systems using activated sludge from wastewater treatment plants that handle rubber chemicals. nih.gov Some bacterial strains, including those from the genera Corynebacterium, Pseudomonas, and Escherichia coli, can methylate the thiol group of MBT to form 2-methylthiobenzothiazole. ethz.ch

The bacterium Rhodococcus rhodochrous OBT18 has been shown to convert MBT into two primary metabolites: a cis-dihydrodiol derivative and a hydroxylated form. These are then further transformed into a diacid MBT derivative and can be completely mineralized. ethz.ch Another species, Rhodococcus erythropolis, can degrade related benzothiazole (B30560) compounds like 2-hydroxybenzothiazole (B105590) and benzothiazole-2-sulfonate, but not MBT itself. mdpi.com An isolated bacterial strain identified as Alcaligenes sp. MH146 has demonstrated the ability to degrade MBT under microaerobic conditions, utilizing it as a sole source of carbon and energy. researchgate.net The degradation pathway in this case was observed to proceed through a meta-cleavage of the benzene (B151609) ring. researchgate.net

| Organism/System | Condition | Transformation/Metabolite | Source |

|---|---|---|---|

| Activated Sludge | Laboratory-scale fed-batch systems | Partial degradation | nih.gov |

| Corynebacterium, Pseudomonas, Escherichia coli | - | Methylation to 2-methylthiobenzothiazole | ethz.ch |

| Rhodococcus rhodochrous OBT18 | Laboratory conditions | cis-dihydrodiol derivative, hydroxylated form, diacid MBT derivative | ethz.ch |

| Alcaligenes sp. MH146 | Microaerobic | Degradation via meta-cleavage of benzene ring | researchgate.net |

Assessment of Persistence and Environmental Half-Lives

The persistence of a chemical is a measure of the time it remains in a particular environment before being broken down. Based on degradation studies, 2-Mercaptobenzothiazole is considered to be persistent in the environment. ivl.seredox.com

| Environmental Compartment | Half-Life | Source |

|---|---|---|

| Soil | 92 - 248 days | nih.govmst.dk |

| Air (Vapor-phase) | ~9.5 hours (estimated) | nih.gov |

| Water (Photolysis) | ~0.05 days (summer) | ivl.se |

| Water (Photolysis) | ~0.21 days (winter) | ivl.se |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name | EINECS Number |

| 2-Mercaptobenzothiazole (MBT) | 1,3-Benzothiazole-2-thiol | 299-157-8 |

| 2-methylthiobenzothiazole | 2-(Methylthio)benzothiazole | - |

| 2-hydroxybenzothiazole | 2(3H)-Benzothiazolone | - |

| benzothiazole-2-sulfonate | Benzothiazole-2-sulfonic acid | - |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific quantum chemical calculations for the electronic structure and reactivity of the compound identified as Einecs 299-157-8 reported in the available scientific literature. Such calculations, which often employ methods like Density Functional Theory (DFT) or ab initio approaches, are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. However, without a confirmed identity for this compound, these computational studies have not been performed or published.

Molecular Modeling and Simulation Methodologies

A search of scientific databases reveals no molecular modeling or simulation studies specifically focused on this compound. Methodologies such as molecular dynamics (MD) and Monte Carlo simulations, which are used to explore conformational landscapes, thermodynamic properties, and intermolecular interactions, have not been applied to this specific compound according to available records.

Integration of Machine Learning in Chemical System Prediction

There is no evidence of the integration of machine learning models for the prediction of chemical properties or reactivity for this compound. While machine learning is a rapidly growing field in chemistry for predicting properties and accelerating discovery, its application is contingent on the availability of data for specific compounds, which is absent for the substance .

Development of Computational Models and Algorithms

No computational models or algorithms have been specifically developed or tailored for the analysis of this compound. The development of such models relies on existing experimental or high-level computational data, which is not available for this compound.

Compound Names Mentioned

As no specific computational studies were found for a confirmed chemical identity of this compound, a table of mentioned compounds is not applicable. The text refers to potential, but unconfirmed, identities for the EINECS number.

Applications in Advanced Materials Science and Industrial Innovation

Integration into Nanomaterials and Nanotechnology

The unique chemical properties of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane make it a significant monomer for creating specialized polymers with applications in the nanoscale realm. smolecule.com Nanotechnology involves the control and manipulation of materials at dimensions smaller than 100 nanometers, often resulting in novel properties compared to their bulk counterparts. europa.eunih.gov DVTOSU's ability to form degradable and biocompatible polymer networks positions it as a key building block for sophisticated nanomaterial systems. smolecule.com

DVTOSU is instrumental in the synthesis of advanced polymer nanocarriers and core-crosslinked micelles, which are nanoscale structures. nih.govalkalisci.com These nanomaterial hybrids are typically created through controlled polymerization techniques where DVTOSU acts as a comonomer or a crosslinking agent. alkalisci.com

For instance, copolymers of poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro [5.5]-undecane) have been synthesized via dispersion and radical emulsion polymerization. nih.govalkalisci.com In these processes, DVTOSU's vinyl groups participate in the reaction to form a crosslinked, three-dimensional network. researchgate.net The resulting structures are veritable "smart" polymers, capable of forming gels and exhibiting pH-sensitive responses. researchgate.net

The characterization of these nanomaterial hybrids is crucial to confirm their structure and properties. mdpi.com Researchers employ a variety of analytical techniques to investigate these materials.

| Synthesis & Characterization of DVTOSU-Based Nanomaterials | |

| Synthesis Method | Dispersion polymerization, Radical polymerization. nih.govresearchgate.net |

| DVTOSU's Role | Comonomer, Crosslinking agent. alkalisci.com |

| Resulting Nanostructures | Polymer nanocarriers, Core-crosslinked micelles, "Smart" polymer gels. nih.govalkalisci.comresearchgate.net |

| Characterization Techniques | Fourier-transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), Thermogravimetric analysis (TGA), Near-infrared chemical imaging (NIR-CI). nih.govresearchgate.net |

These characterization methods provide detailed information on the chemical structure, surface morphology, thermal stability, and homogeneity of the synthesized nanomaterials. nih.govmdpi.com

Micro- and nanorobots are miniature machines designed to perform specific tasks at the micro or nanoscale, with significant potential in medicine and environmental remediation. acs.orgrsc.org These systems are constructed from functional micro- and nanoscale materials, including advanced polymers. rsc.orgrsc.org

While direct fabrication of robots from DVTOSU is not documented, its role in creating functional components for these systems is critical. The biocompatible and degradable nanocarriers and micelles synthesized using DVTOSU are prime examples of advanced systems for targeted drug delivery. nih.govalkalisci.com Targeted drug delivery is a cornerstone application of medical nanorobotics, aiming to transport therapeutic agents directly to diseased cells, thereby increasing efficacy and reducing side effects. nih.gov

The development of "smart" polymer networks from DVTOSU that respond to environmental stimuli like pH aligns with the goal of creating intelligent and programmable nanorobotic systems. researchgate.netrsc.org These responsive materials can be engineered to release their payload under specific physiological conditions, mimicking the function of a nanorobot designed for a therapeutic mission. researchgate.netnih.gov The synthesis of these advanced polymer systems using methods like membrane template-assisted electrodeposition can produce nanowire or tubular shapes suitable for nanorobotic designs. acs.org

Contributions to Green Chemistry and Sustainable Technologies

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.commdpi.com The field is guided by twelve principles, including waste prevention, the use of renewable feedstocks, and the design of chemicals that degrade after use. tradebe.complusplustutors.com DVTOSU and its derived materials contribute to several of these principles, positioning it as a valuable compound in the transition to a more sustainable, bio-based economy. ieabioenergy.comrsc.org

Sustainable synthesis aims to maximize efficiency while minimizing environmental impact. tradebe.com This involves using renewable raw materials, employing catalytic reactions, and increasing energy efficiency. tradebe.comrsc.org The synthesis of polymers from DVTOSU aligns with these goals. DVTOSU is a precursor to polyorthoesters, a class of biodegradable polymers. wikipedia.org The design of materials that are degradable is a core principle of green chemistry. plusplustutors.com

Furthermore, the polymerization reactions involving DVTOSU can be optimized for sustainability. acs.org Radical polymerization, a common method for creating DVTOSU copolymers, can be run under increasingly green conditions. researchgate.net The ultimate goal of green chemistry is to create processes with minimal waste and environmental impact. mdpi.com

| DVTOSU's Alignment with Green Chemistry Principles | |

| Principle | Contribution |

| Use of Renewable Feedstocks | DVTOSU is synthesized from pentaerythritol, which can be derived from renewable biomass sources. |

| Designing Safer Chemicals | DVTOSU is used to create biocompatible polymers for medical applications. nih.govalkalisci.com |

| Design for Degradation | The resulting polyorthoesters and copolymers are designed to be biodegradable, breaking down into non-harmful substances. smolecule.comwikipedia.org |

| Catalysis | Polymerization processes involving DVTOSU are often catalyzed, which can increase reaction efficiency and reduce energy consumption. wikipedia.org |

Bio-based products are derived wholly or in part from materials of biological origin, such as plants and microorganisms. europa.eu These products are essential for creating a circular economy and reducing dependence on fossil fuels. ieabioenergy.comeuropa.eu

DVTOSU is a key building block for bio-based and biocompatible materials. cymitquimica.com It is used in the synthesis of new biocompatible copolymers that have applications as drug delivery matrices. nih.govalkalisci.com The resulting polymers, such as polyorthoesters, are valued for their biodegradability, making them suitable for use within the body where they can safely degrade over time. smolecule.comwikipedia.org The use of such materials helps to reduce plastic waste and offers alternatives to traditional fossil-based chemicals. aise.eu These materials are part of a growing portfolio of bio-based chemicals that includes everything from plastics and solvents to textiles and adhesives. europa.euwalsunchem.com

Role in Catalysis and Process Optimization

Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves; they are vital for industrial process optimization. acs.org They save energy, reduce waste, and enable the creation of complex molecules. nano.gov While DVTOSU is not a catalyst itself, it is a crucial reactant in several important catalyzed processes.

The isomerization of DVTOSU to its more reactive form, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), is an essential step for producing certain polyorthoesters. wikipedia.orgwikipedia.org This rearrangement reaction is carried out in the presence of catalysts, such as potassium tert-butoxide, or photochemically using an iron pentacarbonyl catalyst. wikipedia.org

Furthermore, DVTOSU’s primary role is as a monomer in polymerization reactions that are themselves catalyzed. For example, it reacts with diols or diacids in the presence of strong acid catalysts like boron trifluoride diethyl etherate to form polymers. wikipedia.org The optimization of these catalytic processes is key to controlling the properties of the final polymer and ensuring the economic viability of the manufacturing process. acs.orgnih.gov The choice of catalyst and reaction conditions can significantly affect reaction time, temperature, and product yield. rsc.org

| Catalytic Processes Involving DVTOSU | | | :--- | :--- | :--- | | Process | DVTOSU's Role | Catalyst Example | | Isomerization | Reactant (precursor to DETOSU) | Potassium tert-butoxide, Iron pentacarbonyl. wikipedia.org | | Polymerization | Monomer/Crosslinker | Boron trifluoride diethyl etherate (acid catalyst). wikipedia.org |

The study of these reactions, often involving complex solid-liquid interfaces, benefits from advanced modeling techniques like quantum mechanical (QM) and molecular mechanical (MM) methods to understand solvent effects and reaction pathways, further aiding in process optimization. acs.org

Emerging Applications in Specialized Industrial Sectors

The chemical compound 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) is a versatile silane (B1218182) coupling agent that is finding increasing application in various specialized industrial sectors. Its unique molecular structure, which contains both a polymerizable methacrylate group and hydrolyzable trimethoxysilyl groups, allows it to act as a bridge between organic and inorganic materials. This capability has led to its use in the development of advanced materials with enhanced properties.

In the field of biomedical engineering, TMSPMA is a key component in the synthesis of hybrid materials for applications such as dental restorations and tissue engineering. sigmaaldrich.com For instance, it is utilized as a coupling agent to improve the adhesion between silica (B1680970) (SiO2) nanoparticles and the resin matrix in visible-light-curable urethane-modified epoxy acrylate (B77674) composites for dental applications. sigmaaldrich.com Research has also demonstrated its use in creating scaffolds for tissue engineering, such as those based on a TMSPMA-polyhedral oligomeric silsesquioxane (POSS) hybrid. sigmaaldrich.commdpi.com These materials exhibit improved mechanical properties and durability. mdpi.com

Another emerging application for TMSPMA is in the development of polymer electrolytes for lithium-ion batteries. sigmaaldrich.com The incorporation of TMSPMA as a monomer in the synthesis of polymer electrolytes can enhance the material's properties, contributing to the advancement of energy storage technologies. sigmaaldrich.com

Furthermore, TMSPMA plays a crucial role in the functionalization of nanoparticles to create advanced composite materials. It is used to modify titanium dioxide (TiO2) nanoparticles, rendering them more stable in water and suitable for processing into polymer nanocomposites. sigmaaldrich.com The silane coupling agent improves the dispersion of the nanofillers and the interfacial adhesion with the polymer matrix. sigmaaldrich.com

Recent research has also explored the use of TMSPMA-functionalized graphene oxide as an inorganic filler in mixed matrix membranes for gas separation. researchgate.net Studies have shown that incorporating TMSPMA-functionalized graphene oxide into a polyvinyl chloride (PVC)/poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (pAMPS) based membrane can enhance its separation efficiency for gases like oxygen and nitrogen. researchgate.net

The functionalization of zinc oxide (ZnO) nanopowders with TMSPMA is another area of active research. acs.org This process, achieved through silane grafting, imparts varied surface properties to the nanostructured materials. acs.org Spectroscopic studies have confirmed that the TMSPMA hydrolyzes and covalently bonds to the hydroxyl groups on the surface of the ZnO particles, creating a siloxane layer. acs.org This surface modification can influence the orientation of the molecules and render the nanoparticles hydrophobic. acs.org

The versatility of TMSPMA is further highlighted by its use in the synthesis of porous polymeric microspheres through copolymerization with crosslinkers like trimethylolpropane (B17298) trimethacrylate (TRIM). mdpi.com These microspheres possess a high specific surface area and thermal stability, with their structural properties being influenced by the monomer ratio and the porogen used during synthesis. mdpi.com

Interactive Data Table: Research Findings on TMSPMA Applications

| Research Area | Application | Key Finding |

| Dental Materials | Coupling agent in dental composites | Improves adhesion between SiO2 fillers and resin matrix in light-curable composites. sigmaaldrich.com |

| Tissue Engineering | Scaffold synthesis | Used in TMSPMA-POSS hybrids for potential tissue engineering applications. sigmaaldrich.commdpi.com |

| Energy Storage | Polymer electrolytes | Utilized as a monomer in polymer electrolytes for lithium-ion batteries. sigmaaldrich.com |

| Gas Separation | Mixed matrix membranes | TMSPMA-functionalized graphene oxide enhances O2/N2 separation efficiency. researchgate.net |

| Nanomaterial Functionalization | Surface modification of ZnO | Forms a siloxane layer on ZnO nanoparticles, inducing hydrophobicity. acs.org |

| Porous Polymers | Synthesis of microspheres | Creates highly porous and thermally stable microspheres with high surface area. mdpi.com |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Methodologies and Techniques

Advancing the scientific understanding of Sodium 2-ethylhexanoate (B8288628) necessitates the adoption of analytical techniques that offer unprecedented resolution in time, space, and energy. While traditional methods like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) have established its basic structural features, future research must employ more sophisticated tools to probe its dynamic interactions and interfacial behavior.

A primary area for exploration is the use of advanced spectroscopic techniques. Two-dimensional infrared (2D-IR) spectroscopy, for instance, offers the potential to track the fluctuations of molecular structures and intermolecular hydrogen bonding networks on a femtosecond-to-picosecond timescale. Applying 2D-IR could elucidate the precise mechanism of solvent-solute interactions and the kinetics of aggregation for Sodium 2-ethylhexanoate in various media, providing insights unattainable with one-dimensional methods. Similarly, terahertz (THz) time-domain spectroscopy could be employed to investigate low-frequency collective vibrational modes, which are critical to understanding the packing and phase behavior of its solid forms and concentrated solutions.

In parallel, high-resolution microscopy techniques are crucial for visualizing molecular organization at interfaces. Future studies could leverage frequency-modulation atomic force microscopy (FM-AFM) to achieve true atomic resolution of self-assembled monolayers of Sodium 2-ethylhexanoate on metal or mineral surfaces. This would provide direct visual evidence to complement electrochemical data on its role in processes like corrosion inhibition or surface modification, revealing details about molecular orientation, packing density, and defect structures.

Table 1: Comparison of Traditional and Novel Analytical Techniques for Studying Sodium 2-ethylhexanoate This interactive table summarizes the potential of advanced methodologies.

| Technique Category | Traditional Method | Novel Method | Primary Research Target | Enhanced Information Output |

|---|---|---|---|---|

| Vibrational Spectroscopy | FTIR Spectroscopy | 2D-IR Spectroscopy | Solvation dynamics, aggregation kinetics | Time-resolved molecular coupling, structural cross-peaks |

| Microscopy | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) | Surface film morphology | Molecular-scale packing, orientation, and defects |

| Scattering | Dynamic Light Scattering (DLS) | Small-Angle Neutron Scattering (SANS) | Aggregate size and shape in solution | Internal structure of micelles, core-shell details |

| Kinetics | Bulk Reaction Monitoring | Microfluidic "Lab-on-a-Chip" | Reaction kinetics, phase behavior | Precise control of gradients, high-throughput screening |

Addressing Complex Chemical Systems Through Integrated Approaches

Sodium 2-ethylhexanoate rarely functions in isolation; its practical relevance is defined by its interactions within multi-component systems. Future research must therefore shift from single-variable experiments to integrated approaches that capture the complexity of real-world chemical environments. This involves the simultaneous application of multiple, complementary analytical techniques to a single, complex system.

One such area is its function in advanced surfactant formulations. Its behavior in the presence of other surfactants (e.g., non-ionic or cationic), polymers, and electrolytes is poorly understood. An integrated study could combine Small-Angle X-ray Scattering (SAXS) to determine the morphology of mixed-micellar aggregates, rheology to measure the viscoelastic properties of the bulk fluid, and tensiometry to quantify interfacial activity. The collective data would provide a holistic model of how Sodium 2-ethylhexanoate contributes to the stability and performance of complex fluids, such as emulsions or foams.

Another critical research direction is its role in the nucleation and growth of inorganic nanomaterials, where it can act as a capping agent or a reactant. An integrated approach would involve in-situ monitoring of nanoparticle synthesis. For example, combining in-situ Transmission Electron Microscopy (TEM) to visualize crystal growth in real-time with simultaneous X-ray Absorption Spectroscopy (XAS) at a synchrotron source to probe the changing coordination environment of the metal cations. This would directly link the molecular-level action of Sodium 2-ethylhexanoate to the macroscopic properties of the resulting nanomaterial.

Table 2: Example of an Integrated Research Protocol for a Complex System This table outlines a hypothetical integrated study on the role of Sodium 2-ethylhexanoate in preventing galvanic corrosion.

| Research Question | How does Sodium 2-ethylhexanoate inhibit galvanic corrosion between coupled Steel and Aluminum? |

|---|---|

| Component 1: Electrochemistry | |

| Technique | Scanning Vibrating Electrode Technique (SVET) |

| Purpose | To map local anodic and cathodic currents across the bimetallic interface in real-time. |

| Component 2: Surface Spectroscopy | |

| Technique | X-ray Photoelectron Spectroscopy (XPS) |

| Purpose | To determine the chemical composition of the inhibitive film on both the steel and aluminum surfaces post-exposure. |

| Component 3: Surface Imaging | |

| Technique | Atomic Force Microscopy (AFM) |

| Purpose | To visualize the topography and nanoscale structure of the adsorbed protective layer. |

| Integrated Insight | Correlate the reduction in local corrosion currents (SVET) with the formation of a specific iron/aluminum ethylhexanoate complex (XPS) and its physical morphology (AFM). |

Synergies Between Experimental and Computational Research

The most profound insights into the behavior of Sodium 2-ethylhexanoate will emerge from a tight feedback loop between experimental observation and computational modeling. This synergy allows for the validation of theoretical models against empirical data and the use of simulations to guide and interpret complex experiments.

Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. Future research should focus on developing and parameterizing more accurate force fields for Sodium 2-ethylhexanoate to model its self-assembly into micelles or its adsorption at liquid-solid and liquid-air interfaces. Large-scale MD simulations could predict key parameters like the critical micelle concentration (CMC) and aggregate morphology, which can be directly validated against experimental results from techniques like SANS or DLS. In turn, experimental findings on unexpected aggregate shapes could inform refinements to the computational model.

At a more fundamental level, Density Functional Theory (DFT) calculations can provide quantum-mechanical insights into specific molecular interactions. DFT can be used to calculate the adsorption energy of a single Sodium 2-ethylhexanoate molecule on various crystal faces of a metal oxide, predicting the most stable binding configurations and the nature of the chemical bond (e.g., carboxylate-metal bond). These theoretical predictions can then be tested experimentally using surface-sensitive techniques like temperature-programmed desorption (TPD) or high-resolution electron energy loss spectroscopy (HREELS). This combined approach can definitively elucidate the mechanism of surface adhesion and inhibition.

Table 3: Synergistic Experimental-Computational Workflow This table illustrates how computational and experimental methods can be paired to answer specific research questions about Sodium 2-ethylhexanoate.

| Research Question | What is the structure of a Sodium 2-ethylhexanoate micelle in aqueous solution? |

|---|---|

| Computational Approach | Molecular Dynamics (MD) Simulation |

| Methodology | Simulate a system of many Sodium 2-ethylhexanoate and water molecules. Observe spontaneous self-assembly. |

| Predicted Output | Aggregation number, micelle radius of gyration, radial distribution functions, solvent accessible surface area. |

| Experimental Validation | Small-Angle X-ray Scattering (SAXS) |

| Methodology | Measure the scattering pattern from a solution of Sodium 2-ethylhexanoate above its CMC. |

| Measured Output | Form factor and structure factor, from which micelle shape, size, and inter-micellar distance can be derived. |

| Synergistic Outcome | The experimental SAXS profile is used to validate and refine the force field parameters in the MD simulation, leading to a highly accurate atomistic model of the micelle. |

Table of Mentioned Compounds

| EINECS Number | Common Name |

| 299-157-8 | Sodium 2-ethylhexanoate |

| 205-743-6 | 2-Ethylhexanoic acid |

Q & A

Q. What methodologies are recommended for assessing the environmental fate of this compound in ecotoxicological studies?

- Methodological Answer: Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Model bioaccumulation potential via octanol-water partition coefficients (log P) and quantitative structure-activity relationship (QSAR) predictions .

Guidelines for Data Presentation

- Tables: Include comparative data on physicochemical properties, synthetic yields, or analytical detection limits. For example:

| Property | Method Used | Reported Value | Reference |

|---|---|---|---|

| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | 156–158 | |

| Log P | Shake-flask/HPLC | 2.45 ± 0.12 |

- Figures: Use reaction schematics, spectroscopic spectra, or kinetic plots to visualize trends. Ensure axis labels comply with IUPAC standards .

Key Considerations

- Avoid over-reliance on single analytical techniques; cross-validation enhances credibility .

- Pre-register experimental protocols in repositories like Open Science Framework to reduce bias .

- Discuss limitations explicitly (e.g., instrument detection limits, sample heterogeneity) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.